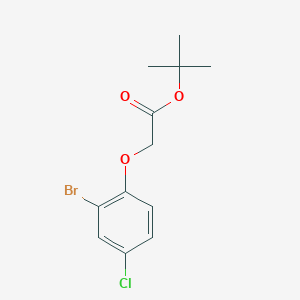

tert-Butyl (2-bromo-4-chlorophenoxy)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(2-bromo-4-chlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrClO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(14)6-9(10)13/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGCUYUOWOSVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (2-bromo-4-chlorophenoxy)acetate typically involves two key stages:

- Formation of the 2-bromo-4-chlorophenol intermediate or its derivatives

- Esterification of the phenolic compound with tert-butyl bromoacetate or related tert-butyl esters

This approach leverages the nucleophilicity of the phenolic oxygen to form the ether linkage with the acetate moiety bearing the tert-butyl ester group.

Preparation of tert-Butyl Bromoacetate

A crucial building block in the synthesis is tert-butyl bromoacetate, which can be prepared via a green synthetic method with high purity and yield:

| Parameter | Details |

|---|---|

| Raw materials | Bromoacetic acid and isobutylene |

| Catalyst | Solid superacid, specifically perfluorinated sulfonic resin |

| Solvent | Oxolane (tetrahydrofuran) |

| Reaction conditions | 0–10 °C, atmospheric pressure, 5 hours |

| Molar ratio (bromoacetic acid:isobutylene) | 1:1.1–1.5 |

| Yield | ≥ 95% |

| Product purity | ≥ 99.0% |

| Catalyst recovery | Filtration, washing, activation, reuse |

This method avoids hazardous reagents like thionyl chloride, reduces waste, and is suitable for industrial scale-up due to its safety and environmental benefits.

Esterification of 2-bromo-4-chlorophenol with tert-Butyl Bromoacetate

The esterification step involves reacting 2-bromo-4-chlorophenol with tert-butyl bromoacetate under controlled conditions to form this compound.

- Reaction mechanism: Nucleophilic substitution where the phenolic oxygen attacks the electrophilic carbon of the bromoacetate ester, displacing bromide and forming the ether linkage.

- Catalysts and reagents: Often carried out in the presence of base catalysts such as potassium carbonate or organic bases to deprotonate the phenol and facilitate nucleophilic attack.

- Solvents: Aprotic solvents like dichloromethane, acetonitrile, or DMF are preferred to dissolve both reactants and promote reaction efficiency.

- Temperature: Typically room temperature to mild heating (25–60 °C) to optimize reaction rate without side reactions.

Alternative Synthetic Routes and Industrial Considerations

- Direct esterification using tert-butyl bromoacetate: This is the most straightforward method, allowing for high selectivity and yield.

- Use of coupling agents: In some cases, esterification can be promoted by coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP), especially when working with acids and phenols to form esters efficiently.

- Purification: The crude product is purified by recrystallization or chromatography to achieve high purity necessary for pharmaceutical applications.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Synthesis of tert-butyl bromoacetate | Bromoacetic acid + isobutylene; perfluorinated sulfonic resin catalyst; oxolane solvent; 0–10 °C; 5 h | ≥95 | ≥99 | Green, reusable catalyst, industrially viable |

| Esterification with 2-bromo-4-chlorophenol | tert-butyl bromoacetate, base catalyst (K2CO3), aprotic solvent, RT to 60 °C | 80–90 | >98 | Nucleophilic substitution, mild conditions |

| Purification | Recrystallization or chromatography | - | >99 | Ensures removal of impurities and side products |

Research Findings and Notes

- The green synthesis of tert-butyl bromoacetate using a solid superacid catalyst and isobutylene under mild conditions offers a high-yield, environmentally friendly route, reducing hazardous waste and improving safety.

- The esterification step is generally straightforward but requires careful control of reaction conditions to prevent side reactions such as hydrolysis or over-bromination.

- The choice of solvent and base catalyst critically affects the reaction rate and product purity.

- Industrial scale synthesis benefits from continuous flow reactors and automated systems to enhance reproducibility and throughput.

- Purification by recrystallization from ethanol-water mixtures or chromatographic methods is essential to achieve the high purity standards required for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-bromo-4-chlorophenoxy)acetate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used.

Oxidation: The corresponding phenoxyacetic acid derivative.

Reduction: The reduced form of the compound, typically an alcohol.

Scientific Research Applications

tert-Butyl (2-bromo-4-chlorophenoxy)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromo-4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize tert-butyl (2-bromo-4-chlorophenoxy)acetate, we compare it with three analogs from the evidence:

Key Observations

Synthetic Methodology: The synthesis of tert-butyl (4-formyl-3,5-dimethoxyphenoxy)acetate () shares a common pathway with the target compound: alkylation of a phenolic oxygen using tert-butyl bromoacetate under basic conditions (K₂CO₃) . In contrast, tert-butyl 2-(3-formylphenoxy)acetate () highlights the versatility of the tert-butyl ester group in stabilizing reactive intermediates, though its safety profile requires stringent handling (e.g., skin/eye protection) .

Substituent Effects: Halogens vs. Aldehydes: The bromine and chlorine substituents in the target compound likely enhance electrophilicity compared to aldehyde-bearing analogs (e.g., 3-formylphenoxy derivatives), favoring nucleophilic aromatic substitution (SNAr) reactions.

Commercial and Practical Considerations: The chiral tert-butyl dioxane derivative () is listed at a high price (¥23,100/25g), reflecting the cost of stereochemical complexity. The target compound, being non-chiral, may offer cost advantages in bulk synthesis .

Biological Activity

tert-Butyl (2-bromo-4-chlorophenoxy)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a phenoxyacetate structure, which is known to influence its biological activity. The presence of bromine and chlorine atoms in the aromatic ring enhances its reactivity and potential interactions with biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 900 nM against certain cancer cell lines, demonstrating its potential as an anticancer agent .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (nM) | Target Cell Line |

|---|---|---|

| Compound A | 900 | CCRF-CEM |

| Compound B | 600 | HT-29 |

| Compound C | 450 | Jurkat |

The structure-activity relationship (SAR) analysis suggests that the presence of halogen substituents plays a critical role in enhancing cytotoxicity against cancer cells. The incorporation of electron-withdrawing groups such as chlorine is essential for optimal activity .

2. Anti-inflammatory Effects

In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Research on similar phenoxyacetic acid derivatives has shown their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For example, compounds with similar structures demonstrated significant inhibition of COX-2 expression in RAW264.7 macrophages .

Table 2: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives

| Compound Name | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound D | 70 | 5 |

| Compound E | 85 | 3 |

| Compound F | 65 | 7 |

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies indicate that similar compounds can impair the growth of various pathogens without affecting host cell viability. For instance, certain derivatives were effective against Gram-positive and Gram-negative bacteria, showcasing broad-spectrum activity .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a series of phenoxyacetic acid derivatives against Chlamydia trachomatis. The results demonstrated that these compounds significantly reduced chlamydial inclusion numbers while preserving host cell integrity, suggesting a selective mechanism of action .

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Induction of apoptosis in cancer cells via mitochondrial pathways.

- Enzyme Inhibition : Inhibition of COX enzymes leading to reduced inflammation.

- Disruption of Pathogen Growth : Interference with bacterial cell wall synthesis or function.

Q & A

Q. What are the recommended synthetic pathways for tert-Butyl (2-bromo-4-chlorophenoxy)acetate, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves coupling 2-bromo-4-chlorophenol with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF). Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. Statistical methods such as factorial design minimize experimental runs while identifying critical parameters . For characterization, X-ray crystallography (as demonstrated for structurally similar esters in ) and NMR spectroscopy are essential to confirm regioselectivity and purity .

Q. What safety protocols and handling guidelines are critical for this compound?

Methodological Answer: Refer to Safety Data Sheets (SDS) for structurally analogous tert-butyl esters (e.g., tert-butyl carbamates in ). Key practices include:

- Use of fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact.

- Storage in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Avoidance of strong acids/bases during synthesis to prevent ester cleavage .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent selection, catalyst loading) . Molecular dynamics simulations can further model steric effects from the bulky tert-butyl group, guiding regioselective bromination or chlorination .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent yields or byproduct formation)?

Methodological Answer:

- Replication: Repeat experiments under identical conditions to rule out procedural errors.

- Analytical Cross-Validation: Use orthogonal techniques (HPLC-MS, GC-MS) to detect trace impurities or degradation products .

- Parameter Sensitivity Analysis: Apply DoE to isolate variables causing variability (e.g., moisture sensitivity of the ester group) .

- Computational Feedback: Compare experimental outcomes with simulated reaction profiles to identify unaccounted intermediates .

Q. What advanced spectroscopic and crystallographic techniques are pivotal for structural elucidation?

Methodological Answer:

- X-Ray Crystallography: Resolve steric configurations (e.g., tert-butyl group orientation) as in , which reports triclinic crystal systems (space group P1) with detailed unit cell parameters .

- Dynamic NMR: Study rotational barriers of the phenoxyacetate moiety to assess conformational stability .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragment patterns, especially for bromine/chlorine isotopic signatures .

Q. How can researchers design degradation studies to evaluate environmental or metabolic stability?

Methodological Answer:

- Hydrolysis Kinetics: Monitor ester cleavage under varying pH (e.g., simulated gastric fluid at pH 2 vs. physiological pH 7.4) using UV-Vis or LC-MS .

- Photolytic Degradation: Expose to UV light (254 nm) and analyze products via GC-MS to assess persistence in aquatic systems .

- Microsomal Assays: Incubate with liver microsomes (e.g., rat S9 fractions) to identify oxidative metabolites .

Experimental Design and Optimization

Q. What strategies enhance reproducibility in multi-step syntheses involving this compound?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to track intermediate formation in real time .

- Quality-by-Design (QbD): Define a design space for critical quality attributes (CQAs) like purity ≥95%, as specified in .

- Batch Record Standardization: Document parameters (e.g., cooling rates during crystallization) to minimize operator-dependent variability .

Q. How can membrane separation technologies improve purification?

Methodological Answer: Nanofiltration (NF) membranes with MWCO ~300–500 Da selectively retain the target compound (MW ~317 g/mol) while removing smaller impurities (e.g., unreacted phenol). Solvent-resistant membranes (e.g., polyimide) are ideal for DMF or THF-based reaction mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.